molecular formula C34H32N6O2S2 B14944100 2,2'-{(1E,2E)-hydrazine-1,2-diylidenebis[(E)-phenylmethylylidene]}bis[4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine]

2,2'-{(1E,2E)-hydrazine-1,2-diylidenebis[(E)-phenylmethylylidene]}bis[4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine]

Cat. No.: B14944100
M. Wt: 620.8 g/mol
InChI Key: BURPEBOHWZXGRF-NXRKLTDKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[((E)-2-{(E)-1-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-1-PHENYLMETHYLIDENE}HYDRAZONO)(PHENYL)METHYL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, methoxymethyl, and methylthieno groups

Preparation Methods

The synthesis of 2-[((E)-2-{(E)-1-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-1-PHENYLMETHYLIDENE}HYDRAZONO)(PHENYL)METHYL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves multiple steps. The synthetic route typically starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino and methoxymethyl groups. The final step involves the formation of the hydrazono and phenylmethylidene groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxymethyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[((E)-2-{(E)-1-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-1-PHENYLMETHYLIDENE}HYDRAZONO)(PHENYL)METHYL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

This compound can be compared with other similar compounds such as:

    3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE: Shares the thieno[2,3-b]pyridine core but lacks the hydrazono and phenylmethylidene groups.

    1-PHENYLMETHYLIDENE-2-HYDRAZONO-3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE: Similar structure but with different functional groups. The uniqueness of 2-[((E)-2-{(E)-1-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-1-PHENYLMETHYLIDENE}HYDRAZONO)(PHENYL)METHYL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C34H32N6O2S2

Molecular Weight

620.8 g/mol

IUPAC Name

2-[(E)-N-[(E)-[[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-phenylmethylidene]amino]-C-phenylcarbonimidoyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C34H32N6O2S2/c1-19-15-23(17-41-3)25-27(35)31(43-33(25)37-19)29(21-11-7-5-8-12-21)39-40-30(22-13-9-6-10-14-22)32-28(36)26-24(18-42-4)16-20(2)38-34(26)44-32/h5-16H,17-18,35-36H2,1-4H3/b39-29+,40-30+

InChI Key

BURPEBOHWZXGRF-NXRKLTDKSA-N

Isomeric SMILES

CC1=CC(=C2C(=N1)SC(=C2N)/C(=N/N=C(/C3=C(C4=C(C=C(N=C4S3)C)COC)N)\C5=CC=CC=C5)/C6=CC=CC=C6)COC

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=NN=C(C3=CC=CC=C3)C4=C(C5=C(C=C(N=C5S4)C)COC)N)C6=CC=CC=C6)N)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.